BenchChemオンラインストアへようこそ!

4-Bromo-7-chloropyrazolo[1,5-a]pyridine

Medicinal Chemistry Organic Synthesis Drug Discovery

4-Bromo-7-chloropyrazolo[1,5-a]pyridine is a privileged kinase inhibitor scaffold with two orthogonal halogen handles for iterative SAR exploration. The Br at C-4 is primed for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, while the Cl at C-7 offers distinct reactivity for late-stage diversification. This non-interchangeable substitution pattern is validated in p38 MAPK and PI3Kδ/γ dual inhibitor programs. Secure your synthetic route with this high-purity building block.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48
CAS No. 1427419-42-8
Cat. No. B2836501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chloropyrazolo[1,5-a]pyridine
CAS1427419-42-8
Molecular FormulaC7H4BrClN2
Molecular Weight231.48
Structural Identifiers
SMILESC1=C(C2=CC=NN2C(=C1)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H
InChIKeyRVWHECSLIOXXFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-chloropyrazolo[1,5-a]pyridine CAS 1427419-42-8: A Strategic Halogenated Scaffold for Kinase-Focused Medicinal Chemistry


4-Bromo-7-chloropyrazolo[1,5-a]pyridine (CAS 1427419-42-8) is a heterobicyclic building block comprising a pyrazole ring fused to a pyridine ring, specifically substituted with a bromine atom at the 4-position and a chlorine atom at the 7-position. With a molecular formula of C7H4BrClN2 and a molecular weight of 231.48 g/mol, this compound belongs to the pyrazolo[1,5-a]pyridine family, a privileged scaffold extensively explored for the development of kinase inhibitors and other therapeutic agents [1]. The presence of two distinct halogen atoms (Br and Cl) at specific positions on the pyridine ring provides orthogonal vectors for sequential functionalization, making it a versatile intermediate in drug discovery programs .

Why 4-Bromo-7-chloropyrazolo[1,5-a]pyridine Cannot Be Replaced by a Generic Pyrazolopyridine or Mono-Halogenated Analog


While the pyrazolo[1,5-a]pyridine core is common, the specific 4-bromo-7-chloro substitution pattern is not interchangeable with other halogenated derivatives or the unsubstituted core. The 4- and 7-positions on the pyridine ring of this scaffold exhibit distinct electronic and steric environments, which dictate the regioselectivity of subsequent cross-coupling reactions [1]. A bromine atom at the 4-position is ideally situated for palladium-catalyzed transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the chlorine at the 7-position offers a different reactivity profile, often requiring more forcing conditions or acting as a directing group . Furthermore, in biological contexts, the specific halogen substitution pattern can critically influence target binding affinity and selectivity. For instance, structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyridine kinase inhibitors have demonstrated that even minor changes to the halogenation pattern can lead to a significant loss of potency or isoform selectivity [2]. Therefore, substituting this compound with a different analog would likely derail established synthetic routes and compromise the desired pharmacological profile of the final molecule.

Quantitative Differentiation of 4-Bromo-7-chloropyrazolo[1,5-a]pyridine: A Comparative Evidence Guide for Scientific Procurement


Vendor-Specified Purity of 4-Bromo-7-chloropyrazolo[1,5-a]pyridine Compared to a Close Analog

The commercially available purity of 4-bromo-7-chloropyrazolo[1,5-a]pyridine (CAS 1427419-42-8) is specified at 98% by vendors such as CymitQuimica . In contrast, the closest mono-halogenated analog, 4-bromopyrazolo[1,5-a]pyridine (CAS 1427404-87-2), is typically offered at a lower standard purity of 95% . This 3% absolute difference in purity can be significant in sensitive chemical reactions, such as those involving palladium catalysts, where impurities can poison the catalyst and reduce yield.

Medicinal Chemistry Organic Synthesis Drug Discovery

Differentiated Synthetic Utility of 4-Bromo-7-chloropyrazolo[1,5-a]pyridine via Orthogonal Halogen Reactivity

The presence of both a bromine and a chlorine atom on the pyridine ring of 4-bromo-7-chloropyrazolo[1,5-a]pyridine provides orthogonal reactivity for sequential functionalization, a key advantage over analogs bearing a single halogen [1]. In the related pyrazolo[1,5-a]pyridine system, reactivity studies indicate that the 4-position is more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling compared to the 7-position . This allows for a chemoselective first step, typically involving the bromine at the 4-position, followed by a second, distinct transformation at the chlorine-bearing 7-position. Mono-halogenated analogs, such as 7-chloropyrazolo[1,5-a]pyridine (CAS 1427418-29-8), offer only a single vector for diversification, limiting the complexity that can be built into the final molecule.

Organic Synthesis C-H Activation Cross-Coupling

Class-Level Evidence for Kinase Inhibition by Pyrazolo[1,5-a]pyridine Scaffolds

The pyrazolo[1,5-a]pyridine scaffold, to which 4-bromo-7-chloropyrazolo[1,5-a]pyridine belongs, has been validated as a core structure for potent kinase inhibitors. A key example is compound 5x, a pyrazolo[1,5-a]pyridine derivative, which demonstrated an IC50 of 0.9 nM against the p110α isoform of PI3 kinase [1]. This class-level potency provides a strong rationale for utilizing 4-bromo-7-chloropyrazolo[1,5-a]pyridine as a key intermediate to access novel, patentable kinase inhibitors. The specific 4-bromo-7-chloro substitution pattern is intended for further derivatization, allowing medicinal chemists to explore SAR around this potent core.

Kinase Inhibition Cancer Biology Drug Discovery

High-Value Research Applications for 4-Bromo-7-chloropyrazolo[1,5-a]pyridine (CAS 1427419-42-8)


Scaffold for Next-Generation p38 MAPK or PI3K Inhibitor Synthesis

4-Bromo-7-chloropyrazolo[1,5-a]pyridine serves as a strategic starting material for the synthesis of novel p38 MAPK or PI3K inhibitors. The scaffold's established role in achieving potent kinase inhibition (as demonstrated by sub-nanomolar IC50 values for related analogs) [1] supports its use in medicinal chemistry programs targeting these enzymes. The compound's 4-bromo-7-chloro substitution pattern provides the necessary synthetic handles for iterative functionalization, allowing research teams to efficiently explore chemical space and develop proprietary, patentable candidates with optimized potency and selectivity profiles [2].

Design and Synthesis of Isoform-Selective PI3Kδ/γ Dual Inhibitors

The pyrazolo[1,5-a]pyridine core has been successfully employed in the discovery of potent and selective dual inhibitors of PI3Kδ and PI3Kγ [1]. 4-Bromo-7-chloropyrazolo[1,5-a]pyridine is the ideal building block to initiate a new SAR exploration in this area. Its two orthogonal halogen handles allow for the systematic introduction of diverse chemical moieties, which is crucial for tuning isoform selectivity and optimizing drug-like properties. This compound enables the synthesis of focused libraries designed to identify leads with the desired dual inhibition profile for applications in immuno-oncology and inflammatory diseases [2].

Building Block for Optimizing ADME Properties of Kinase Inhibitors

A key challenge in kinase inhibitor development is improving in vitro metabolism and in vivo pharmacokinetic (PK) properties. The pyrazolo[1,5-a]pyridine series has been the subject of extensive medicinal chemistry efforts aimed at enhancing these very parameters [1]. By using 4-bromo-7-chloropyrazolo[1,5-a]pyridine as a core, researchers can systematically append solubility-enhancing groups (e.g., basic amines) or metabolic blocking groups to the 4- and 7-positions [2]. This rational approach, supported by the scaffold's proven tractability, allows for the simultaneous optimization of potency and drug-like properties, accelerating the identification of clinical candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-chloropyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.